2-Bromo-4-fluorobenzaldehyde

Description

The exact mass of the compound 2-Bromo-4-fluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZDXMCOWFPQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378369 | |

| Record name | 2-Bromo-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59142-68-6 | |

| Record name | 2-Bromo-4-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59142-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

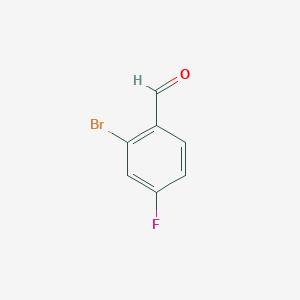

2-Bromo-4-fluorobenzaldehyde molecular structure

An In-depth Technical Guide to 2-Bromo-4-fluorobenzaldehyde: Structure, Synthesis, and Applications

Abstract

2-Bromo-4-fluorobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group and two distinct halogen substituents on the benzene ring, offers a versatile platform for constructing complex molecular frameworks. This guide provides a comprehensive technical overview of 2-Bromo-4-fluorobenzaldehyde, detailing its molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it explores established synthetic methodologies, key reactivity patterns, and significant applications, particularly its role as a crucial intermediate in the development of novel pharmaceutical agents and advanced materials. This document is intended for researchers, chemists, and professionals in the fields of drug discovery, agrochemical science, and materials science.

Molecular Structure and Physicochemical Properties

2-Bromo-4-fluorobenzaldehyde (CAS No: 59142-68-6) is a disubstituted benzaldehyde derivative.[1] The core of the molecule is a benzene ring functionalized with an aldehyde group (-CHO). The ring is further substituted with a bromine atom at position 2 (ortho to the aldehyde) and a fluorine atom at position 4 (para to the aldehyde).

The molecular formula is C₇H₄BrFO, and it has a molecular weight of approximately 203.01 g/mol .[2][3][4] The presence and positioning of the three functional groups—aldehyde, bromo, and fluoro—impart a unique electronic and steric profile to the molecule.

-

Aldehyde Group (-CHO): This group is strongly electron-withdrawing and deactivating, directing electrophilic aromatic substitution to the meta-positions. It is also the primary site for a wide range of chemical transformations, including nucleophilic additions, oxidations, and reductions.

-

Bromine Atom (-Br): As a halogen, bromine is an ortho-, para-directing deactivator due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect. Its position ortho to the aldehyde group introduces steric hindrance. Critically, the C-Br bond is a key reactive site for metal-catalyzed cross-coupling reactions.

-

Fluorine Atom (-F): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. Its small size minimizes steric hindrance compared to bromine. The C-F bond is generally strong and less reactive than the C-Br bond, allowing for selective transformations at the bromine site.

This strategic arrangement of substituents makes 2-Bromo-4-fluorobenzaldehyde a highly versatile intermediate, enabling chemists to perform sequential and regioselective modifications.

Physicochemical Data Summary

The physical properties of 2-Bromo-4-fluorobenzaldehyde are summarized in the table below. It typically appears as a white to light yellow crystalline solid.[5][6]

| Property | Value | Source(s) |

| CAS Number | 59142-68-6 | [1][7] |

| Molecular Formula | C₇H₄BrFO | [1][3][7] |

| Molecular Weight | 203.01 g/mol | [2][4] |

| Appearance | White to light yellow powder/crystal | [5][8] |

| Melting Point | 61.5 - 64 °C | [1][5][9] |

| Boiling Point | ~234.9 °C (at 760 mmHg, predicted) | [1][8] |

| Density | ~1.7 g/cm³ | [1][8] |

| Solubility | Insoluble in water | [2] |

| Storage | Store in a dark, dry, sealed container at room temperature | [2][8] |

Molecular Structure Diagram

The 2D chemical structure of 2-Bromo-4-fluorobenzaldehyde is depicted below.

Caption: 2D structure of 2-Bromo-4-fluorobenzaldehyde.

Spectroscopic Characterization

The molecular structure is unequivocally confirmed through standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ corresponding to the C=O stretching of the aromatic aldehyde. Another characteristic band for the C-F bond stretch appears in the 1200-1300 cm⁻¹ region.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a signal for the aldehyde proton (-CHO) as a singlet or a finely split multiplet in the downfield region (δ 9.5-10.5 ppm). Three aromatic protons will appear as complex multiplets, with their chemical shifts and coupling patterns influenced by the adjacent bromine, fluorine, and aldehyde groups.

-

¹³C NMR: The spectrum will display seven distinct carbon signals. The aldehyde carbon will resonate significantly downfield (~185-195 ppm). The aromatic carbons will show characteristic C-F coupling constants, which are invaluable for structural assignment.

-

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) will appear as a doublet with a characteristic 1:1 intensity ratio at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[10] The exact mass is 201.942947 u.[1]

Synthesis and Reactivity

Synthetic Protocols

2-Bromo-4-fluorobenzaldehyde can be synthesized through several established routes. A common and efficient method involves the direct bromination of 4-fluorobenzaldehyde.

Protocol: Synthesis via Bromination of 4-Fluorobenzaldehyde [5][7][11]

This protocol outlines a general procedure for the electrophilic bromination of 4-fluorobenzaldehyde.

-

Dissolution: Dissolve 4-fluorobenzaldehyde (1 equivalent) in a suitable acid solvent system, such as a mixture of trifluoroacetic acid and sulfuric acid (e.g., 5:1 v/v).[7]

-

Bromination: Warm the solution to a controlled temperature (e.g., 50 °C). Add a brominating agent, such as dibromohydantoin (1-2 equivalents), portion-wise while stirring.[7]

-

Reaction Monitoring: Maintain the reaction at the set temperature for several hours (8-48 hours), monitoring the consumption of the starting material by an appropriate technique (e.g., TLC or GC).[7]

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it slowly into ice water.

-

Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., n-hexane or dichloromethane).[7][11]

-

Purification: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product: Purify the crude material via distillation or recrystallization to obtain pure 2-Bromo-4-fluorobenzaldehyde.[11]

Caption: Synthetic pathway for 2-Bromo-4-fluorobenzaldehyde.

Key Reactivity

The utility of 2-Bromo-4-fluorobenzaldehyde stems from its predictable and versatile reactivity at two primary sites: the aldehyde group and the carbon-bromine bond.

-

Aldehyde Transformations: The aldehyde group can undergo a vast array of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, Wittig olefination, and formation of imines or oximes. These reactions are fundamental for elongating carbon chains or introducing new functional groups.

-

Cross-Coupling Reactions: The C-Br bond is highly susceptible to metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile formation of C-C, C-N, and C-O bonds, enabling the assembly of complex biaryl structures or the introduction of amine functionalities, which are common motifs in pharmacologically active molecules.[5] The relative inertness of the C-F bond under typical cross-coupling conditions allows for selective reaction at the C-Br site.

Applications in Drug Discovery and Materials Science

2-Bromo-4-fluorobenzaldehyde is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in their synthesis.[2] Its structural features are frequently incorporated into drug candidates to modulate properties like metabolic stability, bioavailability, and binding affinity.

-

Pharmaceutical Synthesis: It is a key starting material in the synthesis of various therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[2] For example, it has been used in the preparation of benzyl amine-based histamine H₃ antagonists and novel oxazolidinone antimicrobials.[12]

-

Agrochemicals: In the agrochemical industry, it is used to synthesize herbicides, insecticides, and fungicides, contributing to crop protection and sustainable agriculture.[2]

-

Materials Science: The compound also finds use in the synthesis of dyes, pigments, and advanced polymers where its specific electronic and structural properties can be exploited.[2]

Safety and Handling

2-Bromo-4-fluorobenzaldehyde is classified as an irritant and requires careful handling to avoid exposure.[2]

-

GHS Hazard Classification:

-

Handling Precautions:

-

Storage:

Conclusion

2-Bromo-4-fluorobenzaldehyde is a strategically designed chemical intermediate of significant value to the scientific research community. Its molecular structure offers multiple, distinct points for chemical modification, providing a reliable and versatile platform for the synthesis of a wide array of complex organic molecules. Its established role in the development of pharmaceuticals and agrochemicals underscores its importance and promises continued relevance in the advancement of chemical and life sciences.

References

-

The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively? - FAQ. sfamr.com. [Link]

-

2-Bromo-4-fluorobenzaldehyde | CAS#:59142-68-6. Chemsrc. [Link]

-

2-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 2773319. PubChem. [Link]

- A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

2-Fluoro-4-bromobenzaldehyde. NIST WebBook. [Link]

Sources

- 1. 2-Bromo-4-fluorobenzaldehyde | CAS#:59142-68-6 | Chemsrc [chemsrc.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 2773319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4-fluorobenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Bromo-4-fluorobenzaldehyde | 59142-68-6 | Benchchem [benchchem.com]

- 7. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Bromo-4-fluorobenzaldehyde CAS#: 59142-68-6 [m.chemicalbook.com]

- 9. 2-Bromo-4-fluorobenzaldehyde 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 10. 2-Fluoro-4-bromobenzaldehyde [webbook.nist.gov]

- 11. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 12. 4-Bromo-2-fluorobenzaldehyde 96 57848-46-1 [sigmaaldrich.com]

- 13. 2-Bromo-4-fluorobenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Bromo-4-fluorobenzaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an aldehyde functional group, offers a versatile scaffold for molecular elaboration. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable building block, offering in-depth analysis of the underlying chemical principles, detailed experimental protocols, and a comparative assessment of the various methodologies. The content herein is curated to empower researchers and process chemists with the knowledge to make informed decisions in the laboratory and at scale.

Introduction: The Strategic Importance of 2-Bromo-4-fluorobenzaldehyde

The strategic placement of halogen atoms and a reactive aldehyde group on a benzene ring makes 2-bromo-4-fluorobenzaldehyde a highly sought-after precursor in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the bromine atom serves as a versatile handle for cross-coupling reactions. The aldehyde group provides a direct route for the formation of Schiff bases, the synthesis of alcohols and carboxylic acids, and a variety of condensation reactions.[2] This trifecta of functionality has led to its incorporation into a range of biologically active compounds.

This guide will dissect the most prevalent and effective strategies for the synthesis of 2-bromo-4-fluorobenzaldehyde, focusing on the following core approaches:

-

Electrophilic Bromination of 4-Fluorobenzaldehyde: A direct and often high-yielding approach.

-

Oxidation of (2-Bromo-4-fluorophenyl)methanol: A reliable method contingent on the availability of the corresponding alcohol.

-

Formylation of 1-Bromo-3-fluorobenzene: A pathway that builds the aldehyde functionality onto a pre-existing halogenated scaffold.

Each of these routes will be examined through the lens of scientific integrity, providing not just the "how" but also the critical "why" behind the experimental design.

Synthetic Pathways and Mechanistic Insights

The choice of synthetic route to 2-bromo-4-fluorobenzaldehyde is often dictated by factors such as starting material availability, scalability, and desired purity profile. This section will explore the intricacies of each major pathway.

Pathway 1: Electrophilic Aromatic Bromination of 4-Fluorobenzaldehyde

This is arguably the most direct and industrially relevant approach. The core principle involves the regioselective introduction of a bromine atom onto the electron-rich aromatic ring of 4-fluorobenzaldehyde. The fluorine atom is an ortho-, para-director; however, the para position is blocked by the aldehyde group. The aldehyde group is a meta-director and deactivating. The directing effects of the fluorine and aldehyde groups are therefore in opposition. The fluorine atom's activating effect, although modest, coupled with its ortho-directing nature, favors bromination at the position ortho to the fluorine.

Caption: Electrophilic Bromination of 4-Fluorobenzaldehyde.

A robust and scalable method employs 5,5-dibromohydantoin as the brominating agent in a mixture of trifluoroacetic acid and sulfuric acid.[3]

-

Expertise & Experience: The use of a mixed acidic solvent system serves a dual purpose. Sulfuric acid protonates the aldehyde, further deactivating the ring and enhancing the regioselectivity. Trifluoroacetic acid is an excellent solvent for both the substrate and the brominating agent. Dibromohydantoin is a solid, making it easier to handle than liquid bromine, especially on a large scale. The reaction is typically conducted at elevated temperatures to drive the reaction to completion.

-

Reaction Setup: To a 100 L autoclave equipped with a mechanical stirrer, add 50 L of a trifluoroacetic acid/H₂SO₄ mixed solvent (5:1 volume ratio) and cool to 0 °C.

-

Substrate Addition: Add 6.24 kg (25 mol) of 4-fluorobenzaldehyde.

-

Brominating Agent Addition: Raise the temperature to 50 °C and add 7.15 kg (25 mol) of dibromohydantoin solid in portions.

-

Reaction: Seal the reactor and maintain the temperature at 50 °C for 8 hours.

-

Second Addition: Add another 7.15 kg (25 mol) of dibromohydantoin and continue stirring at 50 °C for an additional 48 hours.

-

Work-up: Cool the reaction mixture to room temperature and slowly pour it into 500 L of ice water.

-

Extraction: Extract the aqueous phase with n-hexane (3 x 50 L).

-

Washing: Combine the organic phases and wash with 10 L of saturated sodium bicarbonate solution, followed by 10 L of saturated sodium chloride solution.

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify by vacuum distillation to yield 2-bromo-4-fluorobenzaldehyde.

Traditional electrophilic bromination using liquid bromine in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃) is also a viable, albeit more hazardous, method.[4]

-

Trustworthiness: The AlCl₃ catalyst polarizes the Br-Br bond, generating a potent electrophile that attacks the aromatic ring. The reaction is typically performed in a chlorinated solvent like dichloromethane. Careful control of the reaction temperature is crucial to minimize the formation of byproducts. The major drawback of this method is the generation of significant amounts of acidic waste, which poses environmental concerns.

Pathway 2: Oxidation of (2-Bromo-4-fluorophenyl)methanol

This pathway is an excellent alternative if the corresponding benzyl alcohol is readily available or can be synthesized efficiently. The oxidation of the primary alcohol to the aldehyde is a well-established transformation in organic synthesis.

Caption: Oxidation of (2-Bromo-4-fluorophenyl)methanol.

Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for converting benzylic alcohols to aldehydes.[5]

-

Expertise & Experience: This method is particularly advantageous due to its simplicity and the ease of product purification. The reaction is heterogeneous, and the solid MnO₂ and its reduced forms can be removed by simple filtration. The reaction is typically carried out in a chlorinated solvent at room temperature.

-

Reaction Setup: To a solution of (2-bromo-5-fluorophenyl)methanol (0.852 g, 4.156 mmol) in dichloromethane (15 mL), add manganese dioxide (4.254 g, 85%, 41.56 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 48 hours.

-

Work-up: Filter the solid and wash with dichloromethane.

-

Purification: Concentrate the filtrate to yield 2-bromo-5-fluorobenzaldehyde.

A more modern and rapid approach involves the use of ferric chloride hexahydrate (FeCl₃·6H₂O) and triphenylmethanol under microwave irradiation.[3]

-

Trustworthiness: Microwave synthesis offers significant advantages in terms of reduced reaction times and often improved yields. The mechanism is believed to involve an iron-catalyzed oxidation process. This method is particularly well-suited for rapid library synthesis and small-scale preparations.

Pathway 3: Formylation of 1-Bromo-3-fluorobenzene

This "bottom-up" approach involves the introduction of the aldehyde group onto the 1-bromo-3-fluorobenzene scaffold. This is typically achieved through ortho-metalation followed by quenching with a formylating agent.

Caption: Formylation via Ortho-Lithiation.

-

Expertise & Experience: The fluorine atom is a powerful ortho-directing group in lithiation reactions.[6][7] Treatment of 1-bromo-3-fluorobenzene with a strong lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) results in regioselective deprotonation at the C2 position, ortho to the fluorine.[6] The resulting aryllithium species can then be trapped with an electrophilic formylating agent such as N,N-dimethylformamide (DMF) to yield the desired aldehyde.[8] This method offers excellent regiocontrol but requires strictly anhydrous conditions and inert atmosphere due to the highly reactive nature of the organolithium intermediate.

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-bromo-3-fluorobenzene in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C and add a solution of LiTMP in THF dropwise. Stir the mixture at this temperature for 1 hour.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise.

-

Quenching: After stirring for an appropriate time, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Allow the mixture to warm to room temperature, extract with an organic solvent, wash, dry, and purify by column chromatography.

Data Presentation: A Comparative Overview

| Pathway | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |

| Electrophilic Bromination | 4-Fluorobenzaldehyde | Dibromohydantoin, H₂SO₄/TFA | 85%[3] | Direct, high-yielding, scalable | Use of strong acids, potential for over-bromination |

| Oxidation | (2-Bromo-4-fluorophenyl)methanol | MnO₂ | 92% (for 2-bromo-5-fluoro isomer)[5] | Mild conditions, simple work-up | Requires synthesis of the starting alcohol |

| Ortho-Lithiation & Formylation | 1-Bromo-3-fluorobenzene | LiTMP, DMF | Moderate to Good | Excellent regiocontrol | Requires cryogenic temperatures and inert atmosphere |

Conclusion and Future Outlook

The synthesis of 2-bromo-4-fluorobenzaldehyde can be accomplished through several viable synthetic routes. For large-scale industrial production, the electrophilic bromination of 4-fluorobenzaldehyde remains the most economically attractive option due to its high yield and the relatively low cost of starting materials.[3] Oxidation of the corresponding benzyl alcohol provides a clean and high-yielding alternative, particularly for laboratory-scale synthesis where the precursor alcohol is accessible. The ortho-lithiation pathway, while more technically demanding, offers unparalleled regioselectivity and is a powerful tool for the synthesis of specifically substituted analogues.

Future research in this area will likely focus on the development of more environmentally benign bromination methods, potentially utilizing catalytic systems that avoid the use of stoichiometric amounts of strong acids. Additionally, the exploration of continuous flow technologies for the ortho-lithiation and formylation sequence could enhance the safety and scalability of this elegant synthetic strategy. As the demand for complex fluorinated and brominated building blocks continues to grow, robust and efficient syntheses of key intermediates like 2-bromo-4-fluorobenzaldehyde will remain a cornerstone of modern chemical research and development.

References

- WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google P

-

Synthesis of Stage 1: 4-fluoro-3-bromobenzaldehyde - PrepChem.com. [Link]

- CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google P

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google P

-

The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. [Link]

-

Vilsmeier-Haack Reaction - NROChemistry. [Link]

- CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google P

-

Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience. [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

-

Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds - CHIMIA. [Link]

-

1-Bromo-3,5-difluorobenzene | CAS#:461-96-1 | Chemsrc. [Link]

- CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google P

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications. [Link]

-

Vilsmeier–Haack reaction - Wikipedia. [Link]

-

VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 - YouTube. [Link]

-

Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences. [Link]

-

Directed (ortho) Metallation. [Link]

-

3 - Organic Syntheses Procedure. [Link]

-

2-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 2773319 - PubChem. [Link]

- Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google P

-

Fluorobenzaldehyde - Wikipedia. [Link]

-

Process for producing fluorobenzaldehydes - European Patent Office - EP 0289942 B1 - Googleapis.com. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Bromo-4-fluorobenzaldehyde | 59142-68-6 | Benchchem [benchchem.com]

- 3. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 7. chimia.ch [chimia.ch]

- 8. benchchem.com [benchchem.com]

starting materials for 2-Bromo-4-fluorobenzaldehyde synthesis

An In-depth Technical Guide to the Starting Materials for 2-Bromo-4-fluorobenzaldehyde Synthesis

Introduction

2-Bromo-4-fluorobenzaldehyde (CAS No. 59142-68-6) is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional structure—comprising an aldehyde, a bromine atom, and a fluorine atom—offers a versatile scaffold for medicinal chemists and process development professionals. The strategic placement of these groups allows for a multitude of subsequent chemical transformations, making it an invaluable building block for creating novel compounds with specific biological activities.[1]

This technical guide provides an in-depth analysis of the primary synthetic routes to 2-Bromo-4-fluorobenzaldehyde, with a core focus on the selection, rationale, and chemical causality behind the choice of starting materials. We will explore three distinct and industrially relevant pathways, offering detailed protocols, comparative data, and field-proven insights to guide researchers in making informed decisions for both laboratory-scale synthesis and large-scale production.

Chapter 1: The Direct Approach: Electrophilic Bromination of 4-Fluorobenzaldehyde

This route is often the most straightforward, involving the direct installation of a bromine atom onto a commercially available, advanced intermediate. The success of this pathway hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

Scientific Principle & Rationale

The synthesis is governed by the directing effects of the substituents on the benzene ring. The fluorine atom is an ortho-, para-director, while the aldehyde group is a meta-director. Both are deactivating groups. However, the strong activating effect of the fluorine atom at its ortho-positions outweighs the deactivating effect, directing the incoming electrophile (Br+) primarily to the 2-position. The challenge lies in achieving high selectivity and avoiding the formation of other isomers or di-substituted products.

Starting Material Analysis

-

Compound: 4-Fluorobenzaldehyde

-

CAS No: 459-57-4

-

Rationale for Use: This starting material is structurally very close to the final product, requiring only a single transformation. It is widely available from numerous commercial suppliers, which simplifies the supply chain for industrial applications.

Experimental Protocol: Bromination using Dibromohydantoin

This protocol is adapted from a large-scale synthesis method described in the patent literature, valued for its high yield and purity.[2][3]

Step-by-Step Methodology:

-

To a 100 L autoclave equipped with a mechanical stirrer, add 50 L of a trifluoroacetic acid/sulfuric acid mixed solvent (5:1 volume ratio).

-

Cool the solvent mixture to 0°C using an external cooling bath.

-

Slowly add 6.24 kg (25 mol) of 4-fluorobenzaldehyde to the cooled solvent while maintaining the temperature at 0°C.

-

Once the addition is complete, raise the temperature of the mixture to 50°C.

-

Under vigorous stirring, add 7.15 kg (25 mol) of 5,5-dibromohydantoin solid in portions through a feed port.

-

Seal the reactor and maintain the reaction at 50°C for 8 hours.

-

After 8 hours, carefully add another 7.15 kg (25 mol) of 5,5-dibromohydantoin and continue the reaction at 50°C for an additional 48 hours.

-

Upon completion (monitored by GC or TLC), cool the reaction mixture to room temperature.

-

Slowly pour the reaction liquid into 500 L of ice water with stirring.

-

Extract the aqueous phase with n-hexane (3 x 50 L).

-

Combine the organic phases and wash sequentially with 10 L of saturated sodium bicarbonate solution and 10 L of saturated sodium chloride solution.

-

Concentrate the organic phase under reduced pressure to remove the n-hexane and obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 2-bromo-4-fluorobenzaldehyde as a colorless viscous liquid.[2][3]

Data Presentation: Comparison of Bromination Conditions

| Brominating Agent/System | Catalyst/Solvent | Temperature | Reported Yield | Purity | Reference |

| 5,5-Dibromohydantoin | Trifluoroacetic acid / H₂SO₄ | 0 - 50°C | 85% | >98% | [2][3] |

| Bromine (Br₂) | Aluminum trichloride (AlCl₃) | 0°C to reflux | ~78% (conversion) | Not specified | [4] |

| Bromine (Br₂) | Oleum / Iodine / Zinc Bromide | 5 - 65°C | >90% | >95% | [5] |

| NaBr / HCl / NaClO | Dichloromethane / Water | 20 - 25°C | 91.9% | 99.4% | [6] |

Workflow Diagram

Caption: Synthesis from 4-Fluorobenzaldehyde.

Chapter 2: The Ortho-Lithiation Approach: Formylation of 1-Bromo-3-fluorobenzene

This pathway involves constructing the aldehyde functionality onto a pre-existing brominated and fluorinated scaffold. It offers excellent regiocontrol through a directed ortho-metalation mechanism.

Scientific Principle & Rationale

Directed ortho-metalation (DoM) is a powerful tool for regioselective synthesis. In 1-bromo-3-fluorobenzene, the fluorine atom is a modest director, but the bromine atom can effectively direct a strong organolithium base to deprotonate the C2 position. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a formylating agent (an electrophile) like N,N-dimethylformamide (DMF) or methyl formate to install the aldehyde group precisely at the desired location.

Starting Material Analysis

-

Compound: 1-Bromo-3-fluorobenzene

-

CAS No: 1073-06-9

-

Rationale for Use: This starting material sets the bromo-fluoro substitution pattern from the outset, guaranteeing the final product's regiochemistry. Its synthesis typically starts from fluorobenzene or 3-fluoroaniline, and it is commercially available.[7][8]

Experimental Protocol: Directed Ortho-Lithiation and Formylation

This protocol is based on a standard laboratory procedure for ortho-lithiation.[9]

Step-by-Step Methodology:

-

Set up a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Add N,N-diisopropylamine (1.1 eq) to dry tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.2 eq, typically 2.5M in hexanes) dropwise, keeping the internal temperature below -70°C. Stir for 30 minutes at -78°C to generate lithium diisopropylamide (LDA).

-

Add a solution of 1-bromo-4-fluorobenzene (1.0 eq) in dry THF dropwise to the LDA solution at -78°C.

-

Stir the resulting mixture at -78°C for 2 hours to ensure complete metalation.

-

Add methyl formate (1.1 eq) dropwise and continue stirring at -78°C for another 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 1 hour.

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo.

-

Purify the residue by column chromatography (e.g., petroleum ether:EtOAc, 20:1) to yield the product.[9]

Data Presentation: Key Reaction Parameters

| Parameter | Condition | Rationale |

| Base | LDA (from n-BuLi and Diisopropylamine) | Strong, non-nucleophilic base to facilitate deprotonation without side reactions. |

| Temperature | -78°C | Crucial for the stability of the aryllithium intermediate and to prevent side reactions like benzyne formation. |

| Formylating Agent | Methyl Formate / DMF | Electrophilic source of the "-CHO" group. |

| Solvent | Anhydrous THF | Aprotic solvent stable to strong bases at low temperatures. |

Workflow Diagram

Caption: Synthesis via Ortho-Lithiation.

Chapter 3: The Foundational Route: Multi-step Synthesis from 4-Fluorotoluene

This pathway begins with a basic, inexpensive commodity chemical and builds the target molecule through a sequence of reactions. While longer, it can be economically advantageous for very large-scale production if the intermediate steps are high-yielding.

Scientific Principle & Rationale

This is a two-stage synthesis:

-

Ring Bromination: An electrophilic aromatic substitution on 4-fluorotoluene. The methyl (-CH₃) and fluoro (-F) groups are both ortho-, para-directing. This leads to a mixture of isomers, primarily 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene, which presents a significant purification challenge.[2][4]

-

Side-Chain Oxidation: The methyl group of the isolated 2-bromo-4-fluorotoluene is then oxidized to an aldehyde. This requires a selective oxidation method that does not affect the other functional groups or the aromatic ring and avoids over-oxidation to the carboxylic acid.

Starting Material Analysis

-

Compound: 4-Fluorotoluene

-

CAS No: 352-32-9

-

Rationale for Use: As a bulk chemical, 4-fluorotoluene is significantly less expensive than the other starting materials, making this route potentially the most cost-effective at scale, despite the additional synthetic steps.

Experimental Protocol

Part A: Bromination of 4-Fluorotoluene [4]

-

In a suitable reactor, prepare a solution of 110 g of 4-fluorotoluene in 40 ml of glacial acetic acid.

-

Add 1.1 g of iron powder and 1.1 g of iodine as catalysts.

-

In a separate vessel, prepare a solution of 160 g of bromine in 60 ml of glacial acetic acid.

-

Add the bromine solution to the toluene solution all at once. The reaction is exothermic.

-

Maintain the reaction temperature between 25-27°C, using cooling initially and gentle warming as needed.

-

Stir the mixture at this temperature for 3 hours.

-

After the reaction, distill off the glacial acetic acid and unreacted 4-fluorotoluene under vacuum.

-

Distill the remaining mixture to collect the monobrominated isomers. This will be a mixture of 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene.

-

Separate the isomers via fractional distillation. 2-bromo-4-fluorotoluene has a boiling point of 176-178°C.[4]

Part B: Oxidation of 2-Bromo-4-fluorotoluene

Several methods can be employed for the selective oxidation of the methyl group.

-

Method 1: Étard Reaction [8][10] This classic reaction uses chromyl chloride (CrO₂Cl₂) in an inert solvent like CCl₄ to form an intermediate Étard complex, which is then hydrolyzed to the aldehyde. While direct, the reaction can be low-yielding for substituted toluenes and involves highly toxic chromium reagents.

-

Method 2: Side-Chain Bromination and Hydrolysis [11]

-

React 2-bromo-4-fluorotoluene with two equivalents of N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) in CCl₄ under reflux to form 2-bromo-4-fluorobenzal bromide.

-

Hydrolyze the resulting gem-dibromide with aqueous acid or base to yield 2-bromo-4-fluorobenzaldehyde.

-

Data Presentation: Isomer Distribution in Bromination

| Catalyst System | Solvent | 2-Bromo Isomer (%) | 3-Bromo Isomer (%) | Reference |

| Iron / Iodine | Glacial Acetic Acid | ~42% | ~57% | [4] |

| Iron | Carbon Tetrachloride | ~80% | ~20% | [2] |

| Aluminum Tribromide | Neat | ~80% | ~20% | [2] |

Workflow Diagram

Caption: Multi-step Synthesis from 4-Fluorotoluene.

Comparative Analysis & Conclusion

The optimal synthetic route to 2-Bromo-4-fluorobenzaldehyde depends heavily on the scale of production, available equipment, and economic targets.

| Feature | Route 1 (from 4-Fluorobenzaldehyde) | Route 2 (from 1-Bromo-3-fluorobenzene) | Route 3 (from 4-Fluorotoluene) |

| Starting Material Cost | Moderate | High | Low |

| Number of Steps | 1 | 1 | 2-3 (plus purification) |

| Overall Yield | High (85-92%) | Moderate (~54%) | Moderate to Low (variable) |

| Scalability | Excellent | Moderate (Cryogenics required) | Good (Isomer separation is a bottleneck) |

| Key Challenge | Regioselectivity | Handling of pyrophoric reagents (n-BuLi) and cryogenic temperatures | Isomer separation and selective oxidation |

| Ideal Application | Industrial production, lab synthesis | Lab-scale synthesis, medicinal chemistry | Large-scale industrial production where cost of raw materials is the primary driver |

For most applications, including laboratory research and moderate-scale industrial production, Route 1 (Direct Bromination of 4-Fluorobenzaldehyde) offers the best balance of simplicity, high yield, and scalability.[2][12][13] The starting material is readily available, and the process is robust.

Route 2 (Ortho-Lithiation) provides unparalleled regiocontrol but is hampered by the high cost of the starting material and the stringent requirements for cryogenic temperatures and handling of organolithium reagents, making it less suitable for large-scale manufacturing.

Route 3 (from 4-Fluorotoluene) is the most economically attractive on paper due to the low cost of the initial raw material. However, the formation of isomeric byproducts necessitates a difficult and costly separation step, and the subsequent multi-step oxidation adds complexity. This route is only viable if an efficient and high-resolution separation technology is in place.

Ultimately, the choice of starting material is a strategic decision that must align with the technical capabilities, safety protocols, and economic constraints of the organization.

References

- A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. (CN109809977A).

- Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. (CN1157812A).

-

Étard reaction. Wikipedia. [Link]

-

The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively? FAQ. [Link]

-

2-Bromo-4-fluorotoluene. PubChem. [Link]

-

Synthesis of 2-bromo-4-fluorotoluene. PrepChem.com. [Link]

-

Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. MDPI. [Link]

-

How can I do dibromination on 2-fluorobenzaldehyde? ResearchGate. [Link]

-

ÉTARD REACTION: I. ITS SCOPE AND LIMITATION WITH SUBSTITUTED TOLUENES. [Link]

- Process for the preparation of 3-bromo-4-fluorotoluene. (CA1144947A).

- Synthetic method of 3-bromo-4-fluorobenzaldehyde. (CN109912396B).

- Method for producing 1-bromo-3-fluorobenzene. (JP4896186B2).

- Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde. (WO2010086877A2).

-

Etard Reaction Mechanism. BYJU'S. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]

- 3. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. etard reaction in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. Aldehyde - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. 1422-53-3|2-Bromo-4-fluorotoluene|BLD Pharm [bldpharm.com]

- 10. Étard reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

- 13. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

2-Bromo-4-fluorobenzaldehyde reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-4-fluorobenzaldehyde

Abstract

2-Bromo-4-fluorobenzaldehyde (CAS No: 59142-68-6) is a key bifunctional building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique electronic and steric properties, conferred by the ortho-bromo, para-fluoro, and aldehyde functionalities, provide a versatile platform for a wide array of chemical transformations. This guide offers a comprehensive analysis of its reactivity, detailing the mechanistic principles behind its participation in reactions at the aldehyde group and the aromatic ring. We will explore key transformations including nucleophilic additions, oxidations, reductions, and palladium-catalyzed cross-coupling reactions, supported by field-proven protocols and mechanistic diagrams to provide researchers and drug development professionals with a thorough understanding of this pivotal synthetic intermediate.

Structural and Physicochemical Profile

2-Bromo-4-fluorobenzaldehyde is a white to light yellow solid at room temperature.[1] The strategic placement of its substituents dictates its chemical behavior. The aldehyde group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The fluorine atom, being highly electronegative, further enhances this electron deficiency. The bromine atom serves as an excellent leaving group in various cross-coupling reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFO | [1] |

| Molecular Weight | 203.01 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 61.5 °C | [2] |

| CAS Number | 59142-68-6 |

Synthesis of 2-Bromo-4-fluorobenzaldehyde

The most common and industrially scalable synthesis involves the direct bromination of 4-fluorobenzaldehyde.[3][4] The choice of brominating agent and reaction conditions is critical to achieving high regioselectivity and yield, targeting the position ortho to the activating aldehyde group and meta to the fluorine.

Established Synthetic Protocol: Bromination with Dibromohydantoin

This method offers good yields and is amenable to large-scale production.[3] The use of a strong acid medium like a sulfuric acid/trifluoroacetic acid mixture facilitates the electrophilic substitution.

Experimental Protocol:

-

Reaction Setup: In a 100 L reactor, charge a 5:1 (v/v) mixture of sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA). Cool the mixture to 0 °C.[3]

-

Substrate Addition: Slowly add 6.24 kg of 4-fluorobenzaldehyde to the cooled acid mixture.[3]

-

Bromination: Warm the mixture to 50 °C and add 7.15 kg of 1,3-Dibromo-5,5-dimethylhydantoin in two separate portions over a period of several hours. The reaction is monitored for completion.[3]

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.[3]

-

Extraction: Extract the aqueous phase multiple times with n-hexane.[3]

-

Purification: Combine the organic phases and wash with saturated sodium bicarbonate solution, followed by a brine wash. Concentrate the organic phase under reduced pressure to yield the crude product. Further purification by vacuum distillation yields 2-bromo-4-fluorobenzaldehyde as a colorless viscous liquid.[3]

Reactivity at the Aldehyde Functional Group

The aldehyde group is a primary site of reactivity, readily undergoing nucleophilic addition and oxidation-reduction reactions.

Oxidation to Carboxylic Acid

The aldehyde can be easily oxidized to the corresponding 2-bromo-4-fluorobenzoic acid using common oxidizing agents.[1] This transformation is often a key step in the synthesis of more complex molecules. While direct bromination of aldehydes can sometimes lead to oxidation as a side reaction, controlled conditions with reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in acetone/H₂SO₄) can achieve this transformation efficiently.[5]

Reduction to Benzyl Alcohol

The aldehyde is readily reduced to 2-bromo-4-fluorobenzyl alcohol. This can be accomplished using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent or a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an aprotic solvent like THF.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of the aldehyde with a phosphorus ylide.[6][7] This reaction is particularly useful for creating C=C double bonds with predictable stereochemistry. The reactivity of 2-bromo-4-fluorobenzaldehyde is high due to the electrophilic nature of the carbonyl carbon.

Caption: Mechanism of the Wittig Reaction.

Experimental Protocol: Wittig Olefination [8]

-

Ylide Generation: In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C. Add n-butyllithium (1.05 eq) dropwise. The formation of the ylide is indicated by a distinct color change (often deep red or orange). Stir at 0 °C for 1 hour.[8]

-

Aldehyde Addition: In a separate flask, dissolve 2-bromo-4-fluorobenzaldehyde (1.0 eq) in anhydrous THF.[8]

-

Reaction: Slowly add the aldehyde solution to the ylide mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Condensation Reactions: Schiff Base Formation

2-Bromo-4-fluorobenzaldehyde readily reacts with primary amines to form Schiff bases (imines).[1] These compounds are valuable intermediates themselves and have shown potential as antimicrobial agents.[1] The reaction is typically catalyzed by a weak acid and involves the removal of water to drive the equilibrium towards the product.

Reactivity of the Aryl Halide

The carbon-bromine bond is the most versatile handle for extending the molecular framework through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the aldehyde and fluorine groups influences the reactivity of the C-Br bond in these transformations.

Caption: Reactivity overview of 2-Bromo-4-fluorobenzaldehyde.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an aryl halide.[9][10] 2-Bromo-4-fluorobenzaldehyde is an excellent substrate for this reaction, allowing for the introduction of various aryl or vinyl groups at the 2-position. The reactivity order for halides in Suzuki couplings is generally I > Br > Cl, making the bromo-substituent highly suitable.[11]

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add 2-bromo-4-fluorobenzaldehyde (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Solvent Addition: Add a solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.

-

Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to a temperature between 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature and dilute with water. Extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the biphenyl product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[12][13][14] This reaction is highly efficient for creating arylalkynes from 2-bromo-4-fluorobenzaldehyde.

Experimental Protocol: Sonogashira Coupling [12]

-

Reaction Setup: In a flask, dissolve 2-bromo-4-fluorobenzaldehyde (1.0 eq) in a suitable solvent like THF or DMF.

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper co-catalyst, like copper(I) iodide (CuI) (1-3 mol%).

-

Reagent Addition: Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 eq), followed by the terminal alkyne (1.1-1.2 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete.

-

Workup: Dilute the reaction mixture with ether and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Heck Reaction

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, again using a palladium catalyst and a base.[15][16] This reaction provides a route to stilbene and cinnamate derivatives from 2-bromo-4-fluorobenzaldehyde. The reaction typically favors substitution at the less substituted carbon of the alkene double bond.[17]

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of 2-bromo-4-fluorobenzaldehyde makes it a valuable intermediate in the synthesis of pharmaceuticals. The aldehyde can be used to build heterocyclic rings or be converted into other functional groups, while the bromo-substituent allows for the introduction of molecular complexity via cross-coupling. Derivatives have been investigated for a range of biological activities, including as antimicrobial and anticancer agents, and as histamine H3 antagonists.[1][18] The fluorine atom is often incorporated into drug candidates to improve metabolic stability, binding affinity, and pharmacokinetic properties.[19]

Conclusion

2-Bromo-4-fluorobenzaldehyde exhibits a rich and versatile reactivity profile, with two distinct centers for chemical modification. The aldehyde group readily participates in nucleophilic additions and redox transformations, while the carbon-bromine bond provides a reliable handle for sophisticated palladium-catalyzed cross-coupling reactions. This dual reactivity, combined with the electronic influence of the fluorine substituent, makes it an indispensable tool for synthetic chemists in academia and industry. A thorough understanding of its reactivity, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of novel functional molecules.

References

- 2-Bromo-4-fluorobenzaldehyde | 59142-68-6 | Benchchem. (URL: )

- 2-Bromo-4-fluorobenzaldehyde synthesis - ChemicalBook. (URL: )

- How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively? - FAQ. (URL: )

- The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. (URL: )

- CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google P

- Sonogashira Coupling | NROChemistry. (URL: )

-

How can I do dibromination on 2-fluorobenzaldehyde? - ResearchGate. (URL: [Link])

-

Heck reaction - Wikipedia. (URL: [Link])

- The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry - Benchchem. (URL: )

-

Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol - PubMed. (URL: [Link])

- Wittig Reaction - Common Conditions. (URL: )

- Applications of Fluorinated Benzaldehydes in Drug Discovery: Detailed Application Notes and Protocols - Benchchem. (URL: )

-

Wittig Reaction - Organic Chemistry Portal. (URL: [Link])

-

Sonogashira coupling - Wikipedia. (URL: [Link])

-

Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

- Application Notes and Protocols for the Wittig Reaction of 2-(Benzyloxy)-4-fluorobenzaldehyde - Benchchem. (URL: )

-

Heck Reaction - Organic Chemistry Portal. (URL: [Link])

- The Suzuki Reaction. (URL: )

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

- electrophilic aromatic substitution of 2-(Benzyloxy)-4-fluorobenzaldehyde - Benchchem. (URL: )

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

-

Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])

-

Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

-

2-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 2773319 - PubChem. (URL: [Link])

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (URL: [Link])

- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde - Benchchem. (URL: )

-

A Half Century of the Sonogashira Reaction. (URL: [Link])

-

Heck Reaction - Chemistry LibreTexts. (URL: [Link])

-

Wittig Reaction - YouTube. (URL: [Link])

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (URL: [Link])

- comparison of 2-(Benzyloxy)-4-fluorobenzaldehyde with other fluorobenzaldehyde isomers in synthesis - Benchchem. (URL: )

-

HOTf-Catalyzed Alkyl-Heck-type Reaction - PMC - NIH. (URL: [Link])

- WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google P

Sources

- 1. 2-Bromo-4-fluorobenzaldehyde | 59142-68-6 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Heck Reaction [organic-chemistry.org]

- 17. mdpi.com [mdpi.com]

- 18. 4-Bromo-2-fluorobenzaldehyde 96 57848-46-1 [sigmaaldrich.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to Electrophilic Aromatic Substitution in 2-Bromo-4-fluorobenzaldehyde

This guide provides a comprehensive technical analysis of electrophilic aromatic substitution (EAS) on 2-bromo-4-fluorobenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who are looking to understand and predict the regiochemical outcomes of EAS reactions on this polysubstituted aromatic scaffold. This document delves into the theoretical underpinnings, provides field-proven insights, and outlines detailed experimental protocols for key transformations.

Executive Summary

2-Bromo-4-fluorobenzaldehyde is a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications.[1] Its unique substitution pattern, featuring two halogen atoms and an aldehyde group, presents a compelling case study in the principles of electrophilic aromatic substitution. The interplay of the directing effects of these substituents governs the regioselectivity of incoming electrophiles, making a thorough understanding of these effects paramount for synthetic success. This guide will dissect the electronic and steric factors at play, predict the outcomes of common EAS reactions, and provide practical, validated protocols.

Theoretical Framework: Analysis of Substituent Effects

The regiochemical outcome of an electrophilic attack on 2-bromo-4-fluorobenzaldehyde is determined by the cumulative influence of its three substituents: the 2-bromo group, the 4-fluoro group, and the 1-aldehyde group. The available positions for substitution are C-3, C-5, and C-6.

Individual Substituent Analysis

-

Aldehyde Group (-CHO) at C-1: The formyl group is a powerful deactivating, meta-directing group.[2][3] It withdraws electron density from the aromatic ring through both a strong negative inductive effect (-I) and a negative resonance effect (-M). This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles.[2][3] The meta-directing influence arises because the resonance structures of the carbocation intermediate (the sigma complex or arenium ion) are less destabilized when the electrophile adds to the meta positions (C-3 and C-5) compared to the ortho (C-2, C-6) and para (C-4) positions.[3][4] Attack at the ortho or para positions would place a positive charge on the carbon directly attached to the electron-withdrawing aldehyde group, which is highly unfavorable.[3][4]

-

Bromo Group (-Br) at C-2: Halogens are a unique class of substituents, acting as deactivators but ortho, para-directors.[2][5] The bromine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the ring.[6] However, it also possesses lone pairs of electrons that can be donated to the ring through a positive resonance effect (+M).[6] This resonance donation stabilizes the carbocation intermediates formed during ortho and para attack, making these positions more favorable for substitution than the meta position.[5]

-

Fluoro Group (-F) at C-4: Similar to bromine, fluorine is an ortho, para-directing deactivator.[2][5] Due to its high electronegativity, it has a strong -I effect. However, the resonance donation (+M effect) from fluorine's 2p orbitals to the carbon's 2p orbital is more effective than that of bromine's larger 4p orbitals. This makes fluorine a less deactivating group compared to other halogens.

Predicting Regioselectivity in 2-Bromo-4-fluorobenzaldehyde

When multiple substituents are present on a benzene ring, the directing effects can either reinforce or oppose each other. In the case of 2-bromo-4-fluorobenzaldehyde, the situation is complex:

-

The aldehyde group strongly directs incoming electrophiles to the C-3 and C-5 positions.

-

The bromo group directs to its ortho (C-3) and para (C-6) positions.

-

The fluoro group directs to its ortho positions (C-3 and C-5).

A consensus of these directing effects is summarized in the table below:

| Position | Aldehyde (-CHO) Director | Bromo (-Br) Director | Fluoro (-F) Director | Overall Influence |

| C-3 | meta (Favored) | ortho (Favored) | ortho (Favored) | Strongly Favored |

| C-5 | meta (Favored) | meta (Disfavored) | ortho (Favored) | Moderately Favored |

| C-6 | ortho (Disfavored) | para (Favored) | meta (Disfavored) | Disfavored |

Based on this analysis, electrophilic attack is most likely to occur at the C-3 position , as it is electronically favored by all three substituents. The C-5 position is also activated by the aldehyde and fluoro groups, but not by the bromo group. The C-6 position is strongly disfavored due to being ortho to the deactivating aldehyde group and meta to the fluoro group, although it is para to the bromo group.

Furthermore, steric hindrance at the C-3 position, being situated between the bromo and aldehyde groups, might play a role, potentially allowing for some substitution at the less hindered C-5 position. However, the strong electronic consensus for C-3 suggests it will be the major site of substitution.

Key Electrophilic Aromatic Substitution Reactions and Protocols

This section details common EAS reactions and provides experimentally validated or predictively modeled protocols for 2-bromo-4-fluorobenzaldehyde.

Nitration

The introduction of a nitro group (-NO₂) is a cornerstone of aromatic chemistry. For 2-bromo-4-fluorobenzaldehyde, nitration has been shown to proceed regioselectively.

Predicted Major Product: 2-Bromo-4-fluoro-3-nitrobenzaldehyde

This outcome is strongly supported by the directing effects analysis, with the C-3 position being activated by all three substituents.

Experimental Protocol: Nitration of 2-Bromo-4-fluorobenzaldehyde

-

Materials:

-

2-Bromo-4-fluorobenzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 2-bromo-4-fluorobenzaldehyde to the cooled sulfuric acid while stirring, ensuring the temperature remains low.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to a portion of concentrated sulfuric acid, keeping the mixture cooled.

-

Add the nitrating mixture dropwise to the solution of the benzaldehyde in sulfuric acid, maintaining the reaction temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 2 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

-

-

Self-Validation: The regioselectivity can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The coupling patterns and chemical shifts of the remaining aromatic protons will definitively establish the position of the nitro group.

Halogenation (e.g., Bromination)

Further halogenation of 2-bromo-4-fluorobenzaldehyde would introduce a third halogen atom onto the ring.

Predicted Major Product (Bromination): 2,3-Dibromo-4-fluorobenzaldehyde

The rationale follows that of nitration, with the C-3 position being the most electronically activated site.

Experimental Protocol: Bromination of a Dihalo-Substituted Benzaldehyde Derivative

This protocol is adapted from procedures for the bromination of similar substituted aromatic compounds.

-

Materials:

-

2-Bromo-4-fluorobenzaldehyde

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Concentrated Sulfuric Acid (H₂SO₄) or Iron(III) Bromide (FeBr₃) as a catalyst

-

Dichloromethane (CH₂Cl₂) or Acetic Acid as solvent

-

Ice

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-bromo-4-fluorobenzaldehyde in the chosen solvent (e.g., concentrated sulfuric acid or dichloromethane) in a round-bottom flask.

-

If using a catalyst like FeBr₃, add it to the mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the brominating agent (NBS portion-wise or a solution of Br₂ in the solvent dropwise) with vigorous stirring.

-

Allow the reaction to proceed at a controlled temperature (e.g., 0 °C to room temperature), monitoring by TLC.

-

Once the reaction is complete, quench by pouring onto ice. If Br₂ was used, add sodium thiosulfate solution to consume any excess bromine.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Self-Validation: Purity and identity of the product should be confirmed by GC-MS and NMR spectroscopy to verify the regiochemistry of the newly introduced bromine atom.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.

Predicted Major Product: 2-Bromo-4-fluoro-3-formylbenzenesulfonic acid

The C-3 position is the predicted site of attack for the SO₃ electrophile.

Experimental Protocol: Sulfonation

-

Materials:

-

2-Bromo-4-fluorobenzaldehyde

-

Fuming Sulfuric Acid (H₂SO₄ containing dissolved SO₃)

-

Ice

-

Saturated Sodium Chloride Solution (NaCl)

-

-

Procedure:

-

In a flask, carefully add 2-bromo-4-fluorobenzaldehyde to fuming sulfuric acid at a low temperature (e.g., 0-10 °C).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or by observing the solubility of a sample in water).

-

Carefully pour the reaction mixture onto crushed ice.

-

The sulfonic acid product may precipitate. If not, "salting out" by adding saturated sodium chloride solution can induce precipitation.

-

Filter the solid product and wash with cold brine.

-

Dry the product thoroughly. Recrystallization from water may be possible for further purification.

-

-

Self-Validation: The product can be characterized by conversion to a sulfonyl chloride or sulfonamide derivative, followed by spectroscopic analysis (NMR, IR, MS).

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated aromatic rings. The presence of the powerful electron-withdrawing aldehyde group on 2-bromo-4-fluorobenzaldehyde makes the ring highly unreactive towards the carbocation or acylium ion electrophiles generated in these reactions. Therefore, Friedel-Crafts reactions are not expected to proceed under standard conditions.

Mechanistic Insights and Visualization

The preference for substitution at the C-3 position can be visualized by examining the stability of the sigma complex intermediates for attack at each available position.

Sigma Complex Stability

The stability of the carbocation intermediate is the key to determining the regioselectivity. Electron-donating groups stabilize the intermediate, while electron-withdrawing groups destabilize it.

-

Attack at C-3: The positive charge in the resonance structures is distributed to carbons C-2, C-4, and C-6. This avoids placing the positive charge on the carbon bearing the aldehyde group (C-1). The lone pairs on the adjacent bromine (at C-2) and fluorine (at C-4) can help stabilize the positive charge through resonance.

-

Attack at C-5: The positive charge is distributed to C-2, C-4, and C-6. This also avoids placing the positive charge on C-1. The fluorine at C-4 can stabilize the adjacent positive charge.

-

Attack at C-6: One of the resonance structures places the positive charge on C-1, which is highly destabilized by the adjacent, positively polarized carbonyl carbon of the aldehyde group. This pathway is therefore significantly higher in energy.

The following diagram illustrates the directing influences on the molecule.

The following workflow diagram summarizes the predicted electrophilic aromatic substitution pathway.

Conclusion

The electrophilic aromatic substitution of 2-bromo-4-fluorobenzaldehyde is a prime example of how the interplay of electronic and steric effects dictates reaction outcomes. The combined directing influences of the meta-directing aldehyde group and the ortho, para-directing bromo and fluoro groups create a strong preference for substitution at the C-3 position. While the overall reactivity of the ring is diminished by the presence of three deactivating groups, reactions such as nitration and halogenation can be successfully carried out under appropriate conditions. Friedel-Crafts reactions, however, are unlikely to be viable. The protocols and theoretical analysis provided in this guide offer a robust framework for scientists working with this and similar polysubstituted aromatic compounds.

References

-

Close, A. J., Jones, R. N., Ocasio, C. A., Kemmitt, P., Roe, S. M., & Spencer, J. (2016). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry, 14(35), 8246–8252. [Link]

-

Science.gov. (n.d.). aromatic substitution snar: Topics by Science.gov. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. Retrieved from [Link]

-

Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Master Organic Chemistry. (2018, March 5). Why are halogens ortho- para- directors? Retrieved from [Link]

-

Quora. (2025, August 14). Why is aldehyde group (-CHO) termed as 3-directing substituent? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

-

Close, A. J., Jones, R. N., Ocasio, C. A., Kemmitt, P., Roe, S. M., & Spencer, J. (2016). Supplementary Information for Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. The Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.

Sources

- 1. rsc.org [rsc.org]

- 2. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 3. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach | Semantic Scholar [semanticscholar.org]

- 6. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 2-Bromo-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical exploration of the nucleophilic aromatic substitution (SNAr) reactions of 2-Bromo-4-fluorobenzaldehyde. As a key intermediate in the synthesis of pharmaceuticals and other functional materials, a deep understanding of its reactivity is paramount. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: The Strategic Importance of 2-Bromo-4-fluorobenzaldehyde